5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid
CAS No.: 83817-53-2
Cat. No.: VC7809729
Molecular Formula: C9H7NO3S
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83817-53-2 |
|---|---|
| Molecular Formula | C9H7NO3S |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO3S/c1-5-7(9(11)12)8(10-13-5)6-3-2-4-14-6/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | QSTCJVAUTDWHRS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CS2)C(=O)O |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CS2)C(=O)O |
Introduction
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | Estimated ~1.5–2.0 (moderate lipophilicity due to thiophene and methyl groups) |
| Aqueous Solubility | Low (carboxylic acid group may confer slight solubility in basic aqueous media) |
| Thermal Stability | Likely stable below 200°C (typical for isoxazole derivatives) |
The electron-withdrawing carboxylic acid group and electron-donating thiophene create a polarized electronic environment, influencing its reactivity in substitution and cycloaddition reactions .
Synthesis and Manufacturing Considerations
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Cyclocondensation: Reaction of a thiophene-containing β-diketone with hydroxylamine to form the isoxazole ring.
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Carboxylic Acid Introduction: Oxidation of a 4-methyl group or carboxylation via carbon dioxide insertion under high-pressure conditions.
Industrial-scale production likely employs continuous flow reactors and catalytic systems to optimize yield and purity, though specific details are unavailable in open literature .
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| AK Scientific | 5812CJ | 10 g | 5,736 |
| Arctom | AS103827 | 1 g | 951 |
Cost variability correlates with batch size and supplier logistics, underscoring its niche-market status.
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